Cannabidiorcol Cannabidiorcol See also: Cannabis sativa subsp. indica top (part of).
Brand Name: Vulcanchem
CAS No.: 35482-50-9
VCID: VC0005293
InChI: InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
SMILES: CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol

Cannabidiorcol

CAS No.: 35482-50-9

Cat. No.: VC0005293

Molecular Formula: C17H22O2

Molecular Weight: 258.35 g/mol

* For research use only. Not for human or veterinary use.

Cannabidiorcol - 35482-50-9

Specification

CAS No. 35482-50-9
Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
IUPAC Name 5-methyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Standard InChI InChI=1S/C17H22O2/c1-10(2)13-6-5-11(3)7-14(13)17-15(18)8-12(4)9-16(17)19/h7-9,13-14,18-19H,1,5-6H2,2-4H3/t13-,14+/m0/s1
Standard InChI Key GKVOVXWEBSQJPA-UONOGXRCSA-N
Isomeric SMILES CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
SMILES CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Canonical SMILES CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2O)C)O
Appearance Assay:≥97%A solution in methyl acetate

Introduction

Chemical Identity and Structural Characteristics

Cannabidiorcol (CBN-C1), systematically named 5-methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, belongs to the class of phenolic terpenoids. Its molecular formula is C₁₇H₂₂O₂, with a molecular weight of 258.35 g/mol . The compound features a dimethylated cyclohexene ring fused to a resorcinol core, distinguished by a methyl side chain rather than the pentyl group found in CBD .

Table 1: Key Chemical Properties of Cannabidiorcol

PropertyValueSource
Molecular FormulaC₁₇H₂₂O₂
Molecular Weight258.35 g/mol
CAS Number35482-50-9
SMILES NotationCC1=CC@HC2=C(C=C(C=C2O)C)O
StereochemistryAbsolute configuration (1R,6R)
SolubilityInsoluble in water

The compound’s stereochemistry is critical to its bioactivity, with the (1R,6R) configuration influencing receptor binding affinity . Unlike CBD, which interacts robustly with cannabinoid receptors, CBN-C1 exhibits low affinity for CB₁ and CB₂ receptors . Instead, its primary mechanism involves agonism at the TRPV2 cation channel, implicated in anti-inflammatory responses .

Biosynthesis and Natural Occurrence

CBN-C1 is a degradation product of cannabigerolic acid (CBGA), the precursor to major cannabinoids like THC and CBD. In mature Cannabis plants, oxidative processes convert cannabinol (CBN) into CBN-C1, though yields remain trace (≤0.1% dry weight) . This pathway parallels the formation of tetrahydrocannabiorcol (THC-C1), suggesting shared enzymatic mechanisms .

Key Biosynthetic Insights:

  • Precursor Dependency: CBN-C1 synthesis requires aging plant material, as fresh specimens show negligible concentrations .

  • Environmental Factors: Light exposure and temperature fluctuations accelerate degradation pathways, increasing CBN-C1 yield .

  • Synthetic Routes: Nguyen et al. (2023) demonstrated a laboratory synthesis using CBD-C1 as a starting material, achieving a 95:5 purity ratio via flash column chromatography .

Pharmacological Profile

CBN-C1’s pharmacological effects are mediated through non-cannabinoid receptor pathways. Preclinical studies highlight its role as a TRPV2 agonist, a ion channel involved in immune regulation and cancer progression . At low concentrations (EC₅₀ = 0.8 μM), it exhibits anti-inflammatory properties by modulating calcium influx in macrophages . Paradoxically, higher doses (≥10 μM) promote tumorigenesis in in vitro models, underscoring a dualistic bioactivity .

Table 2: Pharmacodynamic Targets of Cannabidiorcol

TargetEffectConcentration RangeSource
TRPV2 ChannelAgonism → Anti-inflammatory0.5–2 μM
COX-1/COX-2 EnzymesWeak inhibition (IC₅₀ > 20 μM)10–50 μM
5-HT₁A ReceptorPartial agonism (Ki = 15 μM)5–20 μM

Synthetic and Analytical Challenges

The compound’s trace natural abundance has spurred interest in synthetic production. Nguyen et al.’s 2023 protocol outlines a four-step synthesis from CBD-C1, yielding a pale red oil with 92% enantiomeric excess . Key challenges include:

  • Purification Complexity: Flash chromatography (PE–EE, 95:5) is required to isolate CBN-C1 from byproducts .

  • Stability Issues: The compound degrades rapidly under UV light, necessitating dark storage at −20°C .

Analytical characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), with diagnostic peaks at δ 6.21 (s, 1H) and m/z 255.1372 [M+H]⁺ .

Future Directions and Research Gaps

The current landscape of CBN-C1 research is hampered by:

  • Sparse Clinical Data: No human trials exist to validate preclinical findings.

  • Synthesis Scalability: Current methods yield subgram quantities, insufficient for large-scale studies .

  • Safety Concerns: Tumorigenic effects at high doses necessitate rigorous toxicological profiling.

Priority research areas include:

  • Development of TRPV2-selective analogs to mitigate off-target effects.

  • Exploration of synergistic interactions with CBD or CBG in combinatorial therapies.

Related Cannabinoids and Comparative Analysis

CBN-C1 is structurally analogous to several minor cannabinoids:

Table 3: Structural and Functional Comparison

CompoundSide ChainPrimary TargetPsychoactivity
CannabidiorcolMethylTRPV2No
CBDPentylCB₁/CB₂, 5-HT₁ANo
THC-C1MethylCB₁Yes
CBGPentylTRPV1, PPAR-γNo

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator